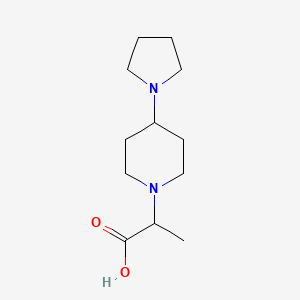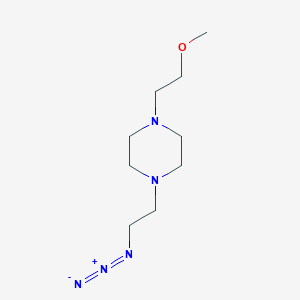
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Descripción general
Descripción
“2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C13H16ClNO2. It is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecule of the title compound is roughly planar with the disordered Cl/CH3 group asymmetrically distributed on both sides of the mean plane . The Cl and CH3 located on the stereogenic carbon exchange each other with occupancy factors in the ratio 0.60:0.40 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as “2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one”, have been reported to exhibit antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Activity
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in treating inflammation . Indole derivatives can be designed to target specific pathways involved in the inflammatory process, providing a potential route for the development of new anti-inflammatory agents.
Anticancer Activity
Indole-based compounds have been investigated for their potential use in cancer therapy. Some derivatives have demonstrated strong cytotoxicity against various human cancer cell lines, indicating their promise as anticancer agents . The ability to fine-tune the indole structure for specific targets makes it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
The antimicrobial activity of indole derivatives is another significant area of research. These compounds can be synthesized to combat a broad spectrum of microbial pathogens, including bacteria and fungi . The indole core can be modified to enhance its interaction with microbial enzymes or cell membranes, leading to the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have shown potential in the management of diabetes. By influencing various biological targets involved in glucose metabolism, these compounds could offer new therapeutic options for the treatment of diabetes .
Neuroprotective Activity
Research has indicated that indole derivatives may have neuroprotective effects. For example, certain indolin-2-one derivatives have been designed as acetylcholine esterase inhibitors, which are used to treat Alzheimer’s disease . These compounds could help in managing neurodegenerative diseases by protecting neuronal health and function.
Propiedades
IUPAC Name |
2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANWYLPBGQYZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478750.png)

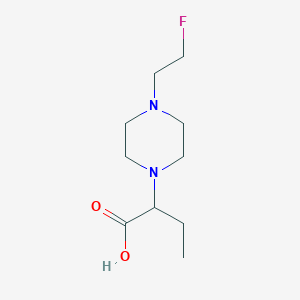
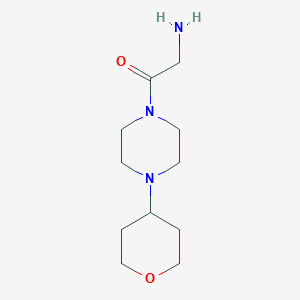

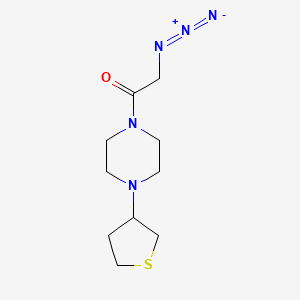
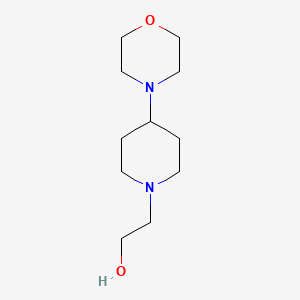
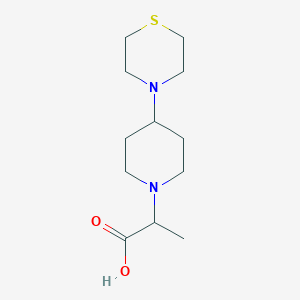
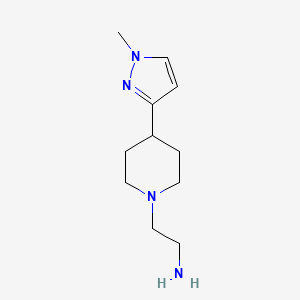
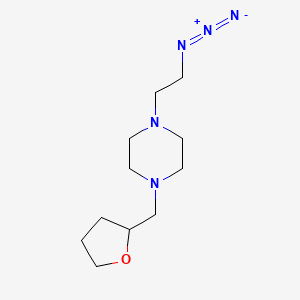
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)
